molecular formula C17H15N3O2S2 B2883408 3-methyl-N-(2-oxothiolan-3-yl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide CAS No. 380489-89-4

3-methyl-N-(2-oxothiolan-3-yl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

Cat. No.: B2883408
CAS No.: 380489-89-4
M. Wt: 357.45
InChI Key: NZMKQPWNKLQIBU-UHFFFAOYSA-N
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Description

3-methyl-N-(2-oxothiolan-3-yl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a complex heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities .

Scientific Research Applications

3-methyl-N-(2-oxothiolan-3-yl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide has a wide range of applications in scientific research:

Preparation Methods

The synthesis of 3-methyl-N-(2-oxothiolan-3-yl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursorsThe reaction conditions may involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-oxothiolan-3-yl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

3-methyl-N-(2-oxothiolan-3-yl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide can be compared with other similar compounds, such as:

  • 3-methyl-N-(2-oxothiolan-3-yl)benzamide
  • 3-methyl-1-phenyl-1H-pyrazole-5-carboxamide
  • 3-methyl-5-(o-tolylamino)-1H-pyrazole-4-carboxylic acid

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its thieno[2,3-c]pyrazole core and the specific arrangement of its substituents, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

3-methyl-N-(2-oxothiolan-3-yl)-1-phenylthieno[2,3-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S2/c1-10-12-9-14(15(21)18-13-7-8-23-17(13)22)24-16(12)20(19-10)11-5-3-2-4-6-11/h2-6,9,13H,7-8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMKQPWNKLQIBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NC3CCSC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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